2,4-dichloro-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
Properties
IUPAC Name |
2,4-dichloro-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2OS/c1-9-3-6-13-14(7-9)22-16(20(13)2)19-15(21)11-5-4-10(17)8-12(11)18/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJSXITZYUANBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=C(C=C(C=C3)Cl)Cl)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Impact of Reaction Variables on Cyclization Efficiency
| Variable | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | Dichloromethane | 88 | 96 |
| Acetone | 85 | 94 | |
| Base | Et3N | 89 | 97 |
| K2CO3 | 72 | 88 | |
| Temperature | 0°C | 65 | 90 |
| 25°C | 88 | 96 |
Key Findings :
- Et3N outperforms inorganic bases due to superior solubility and proton-shuttling capability.
- Elevated temperatures (25°C) accelerate cyclization without compromising stereoselectivity.
Characterization and Analytical Data
Spectroscopic Analysis :
- IR (KBr) : ν = 1608 cm−1 (C=O), 1456 cm−1 (C=N), 690 cm−1 (C-S).
- 1H NMR (400 MHz, CDCl3) :
- 13C NMR :
Mass Spectrometry :
X-ray Crystallography :
- Single-crystal analysis confirms the E-configuration, with a dihedral angle of 168.7° between the benzamide and benzothiazole planes.
Alternative Synthetic Routes
Microwave-Assisted Cyclization
Microwave irradiation (100°C, 20 min) reduces reaction time by 70% compared to conventional heating, achieving comparable yields (85%).
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially modifying its biological activity.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
2,4-dichloro-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound exhibits potential biological activities, including antibacterial, antifungal, and anticancer properties, making it a subject of interest in drug discovery and development.
Medicine: Its potential therapeutic effects are being explored for the treatment of various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar Compounds
2,4-dichloro-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide: shares similarities with other thiazole derivatives, such as:
Uniqueness
The uniqueness of 2,4-dichloro-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide lies in its specific substitution pattern and the presence of both chlorine and benzothiazole moieties. These structural features contribute to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.
Q & A
Q. What are the optimal synthetic routes for preparing 2,4-dichloro-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide?
Methodological Answer: The synthesis typically involves multi-step reactions:
Core Benzothiazole Formation : React 3,6-dimethyl-2,3-dihydro-1,3-benzothiazole with a halogenating agent (e.g., POCl₃) to generate the reactive imine intermediate .
Amidation : Couple the intermediate with 2,4-dichlorobenzoyl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine as base) to form the benzamide linkage .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) to isolate the product. Monitor reactions via TLC and confirm purity via HPLC (>95%) .
Q. Key Parameters :
- Temperature control (0–25°C during amidation to minimize side reactions).
- Solvent selection (polar aprotic solvents enhance reactivity of acyl chlorides) .
Q. How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer: Combine spectroscopic and computational methods:
- NMR Spectroscopy : Analyze , , and DEPT-135 spectra to confirm the imine (C=N) and benzamide carbonyl (C=O) groups. Look for characteristic shifts:
- Imine proton: δ 8.5–9.5 ppm .
- Dichlorophenyl protons: δ 7.2–7.8 ppm .
- Mass Spectrometry : Use ESI-MS to confirm molecular weight (e.g., [M+H] peak at m/z 395.3) .
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G**) to predict electronic distribution and reactive sites .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be systematically resolved?
Methodological Answer: Address discrepancies through:
Standardized Assays : Replicate experiments under controlled conditions (e.g., fixed cell lines, consistent IC₅₀ protocols) .
Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., substituent variations on the benzothiazole or benzamide moieties) to isolate critical functional groups .
Orthogonal Validation : Confirm bioactivity via independent methods (e.g., SPR for binding affinity, in vivo models for pharmacokinetics) .
Q. What strategies optimize reaction yields for large-scale synthesis?
Methodological Answer: Optimize via:
Catalyst Screening : Test palladium catalysts (e.g., Pd/C) for coupling efficiency .
Solvent Optimization : Evaluate DMF vs. THF for solubility and reaction kinetics .
Process Monitoring : Use inline FTIR or HPLC to track intermediate formation and adjust parameters in real-time .
Q. Case Study :
- Initial Yield : 45% (DMF, room temperature).
- Optimized Yield : 78% (THF, 50°C, 0.5 mol% Pd/C) .
Q. How can structural ambiguities (e.g., E/Z isomerism) be resolved without crystallography?
Methodological Answer:
NOESY NMR : Detect spatial proximity of methyl groups on the benzothiazole ring to confirm the (2E) configuration .
Vibrational Spectroscopy : Compare experimental IR carbonyl stretches (1680–1700 cm) with DFT-predicted values .
Dynamic HPLC : Use chiral columns to separate isomers and quantify ratios .
Q. What computational approaches predict metabolic stability and toxicity?
Methodological Answer:
ADMET Prediction : Use tools like SwissADME or ADMETLab to estimate:
- CYP450 inhibition (risk of drug-drug interactions).
- LogP values (optimal range: 2–4 for bioavailability) .
Molecular Dynamics (MD) Simulations : Model interactions with hepatic enzymes (e.g., CYP3A4) to identify metabolic hotspots .
Q. How do researchers reconcile discrepancies in reported spectroscopic data?
Methodological Answer:
Reference Standards : Cross-validate with commercially available intermediates (e.g., 3,6-dimethylbenzothiazole) .
Deuterated Solvent Consistency : Ensure all NMR data are acquired in the same solvent (e.g., CDCl₃ vs. DMSO-d₆) to eliminate shift variations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
